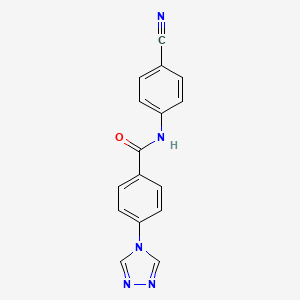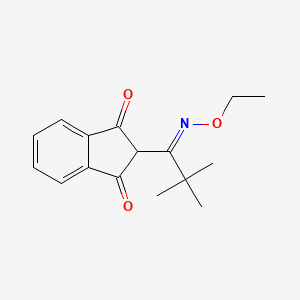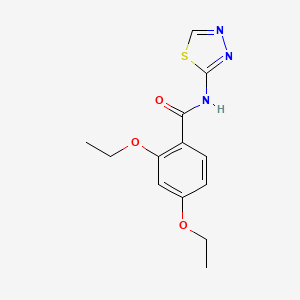
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone, also known as BTE-4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTE-4 is a hydrazone derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone exerts its biological activity through various mechanisms, including the inhibition of tubulin polymerization, induction of oxidative stress, and activation of caspases. This compound has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to induce oxidative stress by increasing the production of reactive oxygen species, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including antitumor, antifungal, and insecticidal activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit antifungal activity against various plant pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. In addition, this compound has been shown to exhibit insecticidal activity against the cotton bollworm.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its potential use as a fungicide and insecticide. However, this compound also has limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent in cancer treatment, and the exploration of its potential use as a fungicide and insecticide in agriculture. In addition, the study of this compound's mechanism of action and its biochemical and physiological effects can provide insights into its potential applications in various fields.
Synthesemethoden
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone can be synthesized through various methods, including the reaction of 1-(1-benzothien-3-yl)ethanone with 3,5-dichloro-4-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In agriculture, this compound has been studied for its potential use as a fungicide and insecticide. In material science, this compound has been investigated for its ability to form coordination polymers and metal-organic frameworks.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(1-benzothiophen-3-yl)ethylideneamino]-3,5-dichloropyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9(11-8-21-14-5-3-2-4-10(11)14)19-20-15-12(16)6-18-7-13(15)17/h2-8H,1H3,(H,18,20)/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAKPDFSPISADD-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=NC=C1Cl)Cl)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=NC=C1Cl)Cl)/C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)

![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(methylsulfonyl)acetamide](/img/structure/B5350003.png)

![5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5350027.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5350029.png)
![5-chloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5350039.png)
![methyl (2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5350041.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5350046.png)
![1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350057.png)

![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5350084.png)
![3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350088.png)